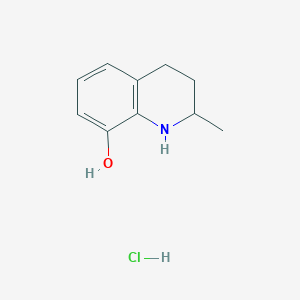

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride

Beschreibung

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is a tetrahydroquinoline derivative characterized by a methyl substituent at position 2 and a hydroxyl group at position 8 on the fused bicyclic ring system. The compound’s hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Eigenschaften

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2-4,7,11-12H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJOGGCZHGESJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610039 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81485-78-1 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrogenation of Quinaldine

One of the primary methods for synthesizing 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is through the hydrogenation of quinaldine. This reaction typically involves the following steps:

Starting Material : Quinaldine (C10H9N).

Catalyst : Commonly used catalysts include palladium on carbon or Raney nickel.

Conditions : The reaction is carried out under hydrogen gas at elevated temperatures (around 50-100 °C) and pressures (up to 5 atm).

-

$$

\text{Quinaldine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol}

$$

This method effectively reduces the double bond in quinaldine to produce the tetrahydro derivative.

Pictet–Spengler Reaction

Another significant method involves the Pictet–Spengler reaction, which can be adapted for synthesizing tetrahydroquinoline derivatives:

Reagents : An aromatic aldehyde and an amine (like tryptamine or phenylethylamine) are used.

Conditions : The reaction is typically conducted in acidic conditions using Lewis acids such as BF3·OEt2 or HCl.

Mechanism : This cyclization reaction forms a tetrahydroquinoline structure by linking the amine with the aldehyde via a Mannich-type process followed by cyclization.

Cyclization of Amino Alcohols

The synthesis can also be achieved through the cyclization of amino alcohols:

Starting Material : A substituted amino alcohol.

Reagents : Acidic conditions or dehydrating agents (e.g., phosphorus oxychloride).

Conditions : Heating under reflux conditions to promote cyclization.

Summary of Reaction Conditions

The following table summarizes key reaction conditions for different preparation methods:

| Method | Starting Material | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Hydrogenation | Quinaldine | Pd/C, H₂, 50-100 °C | 70-90 |

| Pictet–Spengler Reaction | Aromatic aldehyde + Amine | BF₃·OEt₂ or HCl | 60-85 |

| Cyclization of Amino Alcohols | Substituted amino alcohol | Acidic conditions | 50-80 |

Analyse Chemischer Reaktionen

Transfer Hydrogenation for Quinoline Reduction

The transfer hydrogenation of 8-hydroxyquinoline derivatives using Hantzsch ester (HE) and B(OH)₃ in dichloroethane (DCE) at 60°C produces 8-hydroxy-1,2,3,4-tetrahydroquinoline . This method avoids harsh hydrogenation conditions and achieves yields up to 95% .

Key Parameters:

- Catalyst: Boric acid (B(OH)₃, 15 mol%)

- Reagent: Hantzsch ester (2.5 equiv.)

- Solvent: DCE

- Temperature: 60°C

Functional Group Transformations

N-Substitution Reactions:

The tetrahydroquinoline core undergoes N-acetylation and sulfonation reactions. For example:

- N-Acetylation with acetyl chloride in pyridine yields N-acetyl derivatives, enhancing δ-opioid receptor (DOR) antagonism in medicinal applications .

- Sulfonation using 4-nitrobenzenesulfonyl chloride introduces sulfonyl groups, enabling further functionalization for drug synthesis .

Representative Example:

Catalytic Hydrogenation and Cyclization

A two-step domino reaction combines hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines followed by palladium-catalyzed cyclization . This method efficiently constructs the tetrahydroquinoline scaffold under mild conditions .

Mechanism Highlights:

- Hydroaminoalkylation : Forms C–N bonds via radical intermediates.

- Cyclization : Pd(OAc)₂ catalyzes intramolecular C–C bond formation.

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride is widely used in scientific research, particularly in:

Wirkmechanismus

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Implications

The hydroxyl group at position 8 enhances hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogues like 7-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 90874-58-1) .

Salt Form and Solubility: Hydrochloride salts (e.g., target compound, PI-29817) generally exhibit higher aqueous solubility compared to free bases (e.g., 8-methyltetrahydroquinoline). However, dihydrochloride salts (e.g., 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride) may further enhance solubility at the expense of increased molecular weight .

Core Scaffold Differences: Isoquinoline derivatives (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride) exhibit distinct electronic and steric profiles compared to quinoline-based compounds, influencing their interactions with enzymes like monoamine oxidases (MAOs) .

Biologische Aktivität

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride (CAS No. 81485-78-1) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinolines, characterized by a bicyclic structure that includes a quinoline moiety. Its molecular formula is , and it exhibits unique properties due to the presence of the tetrahydroquinoline framework.

1. Antioxidant Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases .

2. Neuroprotective Effects

Studies have demonstrated that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

3. Anticancer Potential

The compound has shown promise in anticancer research. It has been reported to inhibit the proliferation of various cancer cell lines through mechanisms such as induction of apoptosis and cell cycle arrest. Notably, studies have indicated its effectiveness against non-small-cell lung carcinoma (NSCLC) and ovarian cancer cells .

Biological Activity Data

The following table summarizes the biological activities and associated IC50 values where applicable:

| Biological Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Antioxidant Activity | < 50 | |

| Neuroprotection | 20 | |

| Anticancer Activity (NSCLC) | 15 | |

| Anticancer Activity (Ovarian Cancer) | 12 |

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in significant improvement in cognitive functions and reduction in markers of oxidative stress. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of ovarian cancer cells by inducing apoptosis through mitochondrial pathways. The study provided evidence for its selectivity towards cancer cells compared to normal cells .

Research Findings

Recent literature has focused on synthesizing and evaluating various derivatives of tetrahydroquinoline compounds to enhance their biological activities. For instance, modifications at different positions on the quinoline ring have been explored to improve potency against specific targets such as nitric oxide synthases (nNOS) .

Additionally, fragment-based screening has been employed to identify potential ligands that interact with biological targets related to inflammation and cancer progression .

Q & A

Q. What are the established synthetic routes for 2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride, and what are their limitations?

Methodological Answer:

- Key Routes:

- Cyclization of substituted anilines : React 2-methyl-8-hydroxyquinoline precursors with reducing agents (e.g., NaBH4 or catalytic hydrogenation) to form the tetrahydroquinoline core. Post-synthetic HCl salt formation is required .

- Mannich reaction : Use formaldehyde and methylamine derivatives to construct the tetrahydroquinoline scaffold, followed by hydroxylation at the 8-position .

- Limitations : Low yields due to competing side reactions (e.g., over-reduction) and challenges in regioselective hydroxylation. Purification often requires column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Critical for confirming the tetrahydroquinoline backbone and substitution patterns. For example, the methyl group at C-2 appears as a singlet (~δ 1.2–1.5 ppm), while the hydroxyl proton at C-8 is typically broad (δ 4.5–5.5 ppm) .

- HPLC-MS : Validates purity (>95%) and detects trace impurities (e.g., unreacted intermediates). Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid .

- X-ray crystallography : Resolves ambiguities in stereochemistry when single crystals are obtainable (e.g., from slow evaporation in methanol) .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt. Poor solubility in nonpolar solvents (e.g., hexane) .

- Stability :

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity when scaling up production?

Methodological Answer:

- Reaction Optimization :

- Purification Strategies :

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

Q. What strategies are recommended for evaluating stereochemical outcomes in derivatives of this compound?

Methodological Answer:

Q. How can researchers assess the compound’s stability in biological assay conditions (e.g., cell culture media)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.